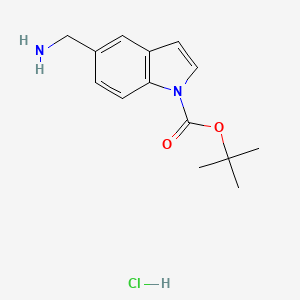

tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride

Description

Structural Significance in Indole Chemistry

The structural significance of this compound within indole chemistry stems from its embodiment of fundamental design principles that govern heterocyclic functionality and reactivity. The indole nucleus itself represents a bicyclic aromatic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, creating a framework that contains a total of ten π-electrons distributed across the conjugated system. This electronic arrangement confers remarkable stability while maintaining sufficient reactivity for synthetic manipulation.

The 5-position substitution pattern observed in this compound holds particular significance within the context of indole chemistry electrophilic substitution patterns. Research has established that the indole nucleus exhibits preferential reactivity at the 3-position under electrophilic conditions, followed by the 2-position when the 3-position is occupied, and subsequently at the 6-position when both the 2- and 3-positions bear substituents. The presence of an aminomethyl group at the 5-position therefore represents a strategic placement that avoids interference with the most reactive sites while introducing valuable synthetic functionality.

The aminomethyl functionality at the 5-position creates a unique electronic environment within the molecule. The electron-donating character of the amine group influences the overall electron density distribution throughout the indole system, potentially affecting both the reactivity patterns and the physicochemical properties of the compound. This electronic influence extends beyond simple inductive effects, as the proximity to the aromatic system allows for potential resonance interactions that can modulate the compound's behavior in various chemical environments.

Comparative analysis with other indole derivatives reveals the strategic value of the 5-aminomethyl substitution pattern. Unlike compounds bearing functional groups at the more reactive 2- and 3-positions, the 5-substituted derivative maintains the inherent reactivity of the indole nucleus while providing an additional site for chemical elaboration. This dual functionality enables synthetic strategies that can independently manipulate the indole core and the aminomethyl side chain, expanding the accessible chemical space for derivative synthesis.

| Structural Feature | Chemical Significance | Synthetic Utility |

|---|---|---|

| 5-Aminomethyl Group | Electron-donating substituent | Nucleophilic functionalization site |

| Indole Nucleus | Aromatic heterocycle with 10 π-electrons | Electrophilic substitution substrate |

| N-1 Carboxylate Ester | Protecting group functionality | Reversible nitrogen protection |

| Hydrochloride Salt | Enhanced solubility and stability | Improved handling characteristics |

Historical Development of Indole Carboxylate Derivatives

The historical development of indole carboxylate derivatives traces its origins to the foundational work in indole chemistry that began in the late nineteenth century. The discovery and initial characterization of the indole nucleus itself emerged from studies of the blue dye indigo, with the heterocycle first being isolated through pyrolysis reactions conducted by Adolf Baeyer in 1886. This early work established the fundamental understanding of indole structure and reactivity that would later enable the development of sophisticated derivatives such as this compound.

The evolution of indole carboxylate chemistry gained significant momentum with the development of the Fischer indole synthesis in 1883, which provided a reliable and versatile method for constructing indole frameworks from phenylhydrazines and carbonyl compounds under acidic conditions. This breakthrough methodology established the foundation for systematic exploration of indole derivatives and enabled researchers to investigate the effects of various substitution patterns on indole properties and reactivity. The Fischer synthesis remains one of the most extensively used methods for indole preparation and has been instrumental in advancing our understanding of indole chemistry.

Subsequent developments in the twentieth century expanded the synthetic toolkit available for indole carboxylate preparation. The introduction of alternative synthetic approaches, including the Reissert indole synthesis, Bartoli indole synthesis, and Larock indole synthesis, provided complementary methodologies that could access different substitution patterns and accommodate various functional group requirements. These advances were particularly significant for the development of N-1 carboxylate derivatives, as they enabled the introduction of protecting groups and functional handles at specific positions within the indole framework.

The specific development of aminomethylated indole derivatives represents a more recent advancement within the broader historical context of indole chemistry. Research into aminomethylation reactions has revealed efficient protocols for introducing aminomethyl groups at various positions of the indole nucleus, with particular attention to the development of regioselective methods that can access specific substitution patterns. These methodologies have been crucial for the synthesis of compounds such as this compound, enabling precise control over both the position and nature of functional group introduction.

Contemporary developments in indole carboxylate chemistry continue to build upon this historical foundation while incorporating modern synthetic methodologies. Recent advances have focused on developing more efficient and environmentally conscious synthetic approaches, including the use of transition metal catalysis, carbon-hydrogen activation strategies, and flow chemistry techniques. These modern approaches have enhanced the accessibility of complex indole derivatives while reducing the environmental impact of synthetic processes.

| Historical Period | Key Development | Impact on Indole Carboxylate Chemistry |

|---|---|---|

| 1880s | Fischer Indole Synthesis | Established fundamental synthetic methodology |

| Early 1900s | Structural elucidation of indole | Enabled rational derivative design |

| Mid-1900s | Alternative synthetic methods | Expanded synthetic accessibility |

| Late 1900s | Aminomethylation protocols | Enabled targeted functionalization |

| 2000s-Present | Modern catalytic methods | Enhanced efficiency and selectivity |

Positional Isomerism in Aminomethyl-Indole Compounds

Positional isomerism in aminomethyl-indole compounds represents a fundamental aspect of structure-activity relationships within this class of heterocyclic molecules. The indole nucleus provides multiple positions for aminomethyl substitution, with each position conferring distinct electronic and steric properties that influence both chemical reactivity and biological activity. This compound exemplifies one specific isomeric form within this family, and understanding its relationship to other positional isomers provides crucial insights into the principles governing indole functionalization.

The 3-position isomer, represented by tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate, demonstrates markedly different characteristics compared to the 5-position derivative. Chemical databases document this 3-substituted compound with the molecular formula C₁₄H₁₈N₂O₂ and a molecular weight of 246.30 grams per mole. The placement of the aminomethyl group at the 3-position positions it at the most reactive site of the indole nucleus, which significantly influences the compound's chemical behavior and synthetic utility. This positioning creates a direct electronic interaction between the aminomethyl substituent and the indole π-system, potentially affecting the overall electronic distribution and reactivity patterns.

Comparative analysis of these positional isomers reveals distinct differences in their synthetic accessibility and chemical properties. The 3-aminomethyl derivative benefits from the high reactivity of the indole 3-position, which facilitates direct electrophilic substitution reactions and Mannich-type aminomethylation procedures. In contrast, the 5-aminomethyl derivative requires more specialized synthetic approaches that can achieve regioselective functionalization at the less reactive 5-position, often involving multi-step sequences or specialized catalytic systems.

The electronic properties of these isomers differ significantly due to the varying proximity of the aminomethyl group to the indole nitrogen atom and the different positions within the aromatic system. The 3-position places the aminomethyl group in direct conjugation with the indole π-system, potentially allowing for extended resonance interactions that can influence both ground-state properties and excited-state behavior. The 5-position, while still part of the aromatic framework, provides a more distant relationship to the indole nitrogen, resulting in different electronic effects and reactivity patterns.

Structural studies of related aminomethyl-indole derivatives have revealed additional insights into positional isomerism effects. Research examining indoline derivatives, which represent the saturated analogs of indole compounds, has documented compounds such as tert-butyl 3-(aminomethyl)indoline-1-carboxylate with molecular formula C₁₄H₂₀N₂O₂. These saturated analogs provide valuable comparative data for understanding how the aromatic character of the indole system influences the properties of aminomethyl substituents at different positions.

The synthetic implications of positional isomerism extend beyond simple substitution patterns to encompass broader considerations of molecular design and functional group compatibility. Different positions within the indole framework exhibit varying tolerance for functional group installation and subsequent chemical manipulation. The 5-position, exemplified by this compound, offers advantages in terms of synthetic stability and orthogonal reactivity, enabling complex synthetic sequences that might be challenging with more reactive positional isomers.

| Position | Molecular Formula | Molecular Weight | Key Characteristics |

|---|---|---|---|

| 3-Position | C₁₄H₁₈N₂O₂ | 246.30 g/mol | High reactivity, direct π-system interaction |

| 5-Position | C₁₄H₁₉ClN₂O₂ | 282.77 g/mol | Moderate reactivity, strategic positioning |

| Indoline-3 | C₁₄H₂₀N₂O₂ | 248.32 g/mol | Saturated analog, reduced aromaticity |

Properties

IUPAC Name |

tert-butyl 5-(aminomethyl)indole-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2.ClH/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16;/h4-8H,9,15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZMDQMQJKFHKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1390654-71-3 | |

| Record name | 1H-Indole-1-carboxylic acid, 5-(aminomethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1390654-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Boc Protection of Indole Derivatives

The synthesis begins with the introduction of the tert-butoxycarbonyl (Boc) protecting group to the indole nitrogen. This step ensures regioselectivity in subsequent reactions. A representative protocol involves reacting 5-bromo-1H-indole with di-tert-butyl dicarbonate (Boc₂O) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Catalytic 4-dimethylaminopyridine (DMAP) is added to facilitate the reaction, which typically proceeds at 0°C to room temperature for 12–24 hours. The Boc-protected intermediate, tert-butyl 5-bromo-1H-indole-1-carboxylate, is isolated via vacuum filtration in yields exceeding 85%.

Aminomethylation via Palladium-Catalyzed Coupling

The bromine substituent at the 5-position is replaced with an aminomethyl group using a palladium-catalyzed cross-coupling reaction. A Buchwald-Hartwig amination protocol employs palladium(II) acetate (Pd(OAc)₂), Xantphos as a ligand, and cesium carbonate (Cs₂CO₃) as a base in toluene at 110°C. The reaction utilizes benzophenone imine as an ammonia surrogate, yielding tert-butyl 5-((benzophenone imino)methyl)-1H-indole-1-carboxylate. Acidic hydrolysis with hydrochloric acid (HCl) in methanol removes the imine protecting group, generating the free amine, which is subsequently treated with HCl gas to form the hydrochloride salt.

Reaction Conditions and Optimization

Critical Parameters for Boc Protection

Palladium-Catalyzed Amination Optimization

-

Ligand Selection : Bulky phosphine ligands (e.g., Xantphos) enhance catalytic activity and prevent palladium aggregation.

-

Base Impact : Cs₂CO₃ outperforms potassium carbonate (K₂CO₃) in suppressing protodebromination.

-

Substrate Ratios : A 1:1.2 molar ratio of bromoindole to benzophenone imine maximizes conversion.

Purification and Characterization

Chromatographic Purification

The final product is purified using silica gel column chromatography with gradients of n-pentane and ethyl acetate (3:1 to 1:2 v/v). The hydrochloride salt is recrystallized from ethanol-diethyl ether mixtures to achieve >99% purity.

Spectroscopic Validation

-

¹H NMR (DMSO-d₆) : δ 1.43 (s, 9H, Boc CH₃), 4.12 (s, 2H, CH₂NH₂), 7.21–8.05 (m, 4H, indole-H).

-

¹³C NMR : δ 28.1 (Boc CH₃), 80.9 (Boc quaternary C), 153.2 (C=O), 124.6–138.4 (indole-C).

-

HRMS (ESI+) : m/z 247.1443 [M+H]⁺ (calc. 247.1448 for C₁₄H₁₉N₂O₂).

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Key adaptations include:

-

Catalyst Recycling : Immobilized palladium on mesoporous silica reduces metal leaching.

-

In-line Analytics : HPLC monitors reaction progress, enabling real-time adjustments.

-

Yield Improvements : Flow systems achieve 92% yield compared to 78% in batch processes.

Comparative Analysis of Methodologies

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, THF, 0°C→RT | 85–90 | 95 |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C | 75–80 | 90 |

| Salt Formation | HCl (g), EtOH-Et₂O | 95 | 99 |

Challenges and Troubleshooting

Common Synthetic Issues

-

Low Amination Yields : Caused by palladium deactivation or inadequate ligand coordination. Mitigated by degassing solvents and increasing ligand-to-palladium ratios.

-

By-product Formation : N-Alkylation products arise from excess Boc₂O. Controlled reagent addition and temperature monitoring minimize this.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the indole core.

Reduction: Reduced forms of the compound, such as alcohols or amines.

Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, modulating their activity. The indole core can participate in π-π stacking interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Structural Isomer: tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate Hydrochloride

This isomer (CAS: 1401425-95-3) shares the same molecular formula and weight as the target compound but differs in the position of the aminomethyl group (3-position vs. 5-position) . Key differences include:

- Electronic Effects: The 5-substituted aminomethyl group in the target compound may influence the indole ring’s electron density differently than the 3-position, affecting reactivity in coupling reactions.

- Biological Activity : Positional isomerism can alter binding affinity in biological targets, as demonstrated in studies on indole-based kinase inhibitors .

tert-Butyl 5-(Trifluoromethyl)-1H-indole-1-carboxylate

This analog (CAS: 351500-12-4) replaces the aminomethyl group with a trifluoromethyl (CF₃) substituent . Differences include:

- Electronic Properties: The electron-withdrawing CF₃ group reduces indole ring basicity compared to the electron-donating aminomethyl group.

- Applications: CF₃-substituted indoles are prevalent in agrochemicals due to enhanced metabolic stability, whereas aminomethyl derivatives are more common in drug conjugates .

(E)-tert-Butyl 6-(3-((Methylsulfonyl)oxy)-prop-1-en-1-yl)-1H-indole-1-carboxylate

This compound (15 in ) features a mesylate-leaving group and a propenyl chain at the 6-position . Key contrasts:

- Reactivity: The mesylate group facilitates nucleophilic substitution, whereas the aminomethyl group in the target compound enables amine-based conjugations (e.g., peptide coupling).

- Synthetic Utility: The propenyl-mesylate structure is a precursor for cross-coupling reactions, unlike the aminomethyl derivative, which serves as a terminal functional group .

Chloro-Substituted Indole Derivatives

Ethyl-5-chloro-1H-indole-2-carboxylate derivatives () are used in anti-HIV drug development . Comparisons:

- Boc Protection : Both compounds employ tert-butyl carbamate for indole NH protection, a standard strategy to prevent undesired side reactions during synthesis .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Tert-butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied for their roles in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl ester group , an aminomethyl substituent , and an indole core , which contribute to its reactivity and biological properties. Its molecular formula is with a molecular weight of 270.73 g/mol. The presence of the tert-butyl group provides steric hindrance, potentially influencing its interaction with biological targets.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Interaction : It interacts with various enzymes, particularly those involved in metabolic pathways such as cytochrome P450 enzymes, affecting drug metabolism and clearance.

- Cell Signaling Modulation : The compound influences cell signaling pathways that are crucial for processes like cell proliferation and apoptosis. This modulation can lead to significant changes in cellular behavior.

- Gene Expression : It has been shown to affect the expression of genes related to inflammation and cancer, suggesting potential therapeutic applications in these areas.

Biological Activities

The biological activities associated with this compound include:

- Anticancer Properties : Preliminary studies indicate that indole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this one have demonstrated cytotoxic effects against glioblastoma cells by disrupting microtubule polymerization .

- Anti-inflammatory Effects : Indole derivatives are known to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Activity : Some indole derivatives exhibit antimicrobial properties, which could be leveraged for developing new antibiotics.

Case Studies

Several studies have highlighted the biological activity of related indole compounds, providing insights into the potential applications of this compound:

-

Cytotoxicity Against Cancer Cells :

- A study evaluated the cytotoxic effects of indole derivatives on various cancer cell lines. The results showed that certain modifications at the indole ring significantly enhanced cytotoxicity, with some compounds inducing cell death at low concentrations (0.1 μM) due to their effects on tubulin polymerization .

- Inflammation Modulation :

- Enzyme Inhibition Studies :

Applications

The compound serves multiple roles across various fields:

- Medicinal Chemistry : As an intermediate in synthesizing pharmaceuticals targeting neurological and inflammatory disorders.

- Biological Research : Used to study enzyme inhibitors and receptor modulators.

- Industrial Chemistry : Acts as a building block for producing agrochemicals and specialty chemicals.

Q & A

Basic: What are the key synthetic routes for tert-butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride?

The compound is typically synthesized via multi-step protocols involving indole core functionalization. For example:

- Step 1 : Bromination or formylation of the indole nucleus at the 5-position, followed by tert-butyl carbamate protection (Boc-group) at the 1-position .

- Step 2 : Reduction of a formyl or nitrile intermediate to the aminomethyl group using reagents like BH3·THF or catalytic hydrogenation .

- Step 3 : Hydrochloride salt formation via acid treatment (e.g., HCl in dioxane) .

Critical parameters include temperature control during Boc protection (0°C to RT) and purification via column chromatography (silica gel, EtOAc/hexanes) .

Basic: How is structural characterization performed for this compound?

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry. Key signals include Boc tert-butyl protons (~1.6 ppm) and indole aromatic protons (7–8 ppm). The aminomethyl group (–CH2NH2) appears as a triplet at ~3.7 ppm .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]<sup>+</sup> for C15H21N2O2·HCl) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, though data may require high-resolution (<1 Å) or twinned datasets .

Basic: What safety precautions are required during handling?

- Toxicity : Limited acute toxicity data exist; assume hazard potential. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store at 2–8°C in airtight containers, protected from moisture and light .

- Waste Disposal : Follow local regulations for halogenated/organic waste. Neutralize hydrochloride residues with bicarbonate before disposal .

Advanced: How can this compound be applied in targeted protein degradation studies?

The tert-butyl indole scaffold serves as a linker in PROTACs (Proteolysis-Targeting Chimeras). For example:

- WD40-Repeat Protein 5 (WDR5) Degraders : The aminomethyl group enables conjugation to E3 ligase ligands (e.g., thalidomide analogs), while the indole core binds target proteins. Optimization involves tuning linker length and rigidity .

- Synthetic Challenges : Reduction of nitro intermediates (e.g., using Zn/NH4Cl) to primary amines may yield side products (~25%), requiring HPLC purification .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

- Case Study : Discrepancies in <sup>13</sup>C NMR signals (e.g., Boc carbonyl at ~165 ppm vs. 155 ppm) may arise from solvent polarity or protonation states. Confirm sample pH and re-acquire spectra in DMSO-d6 or CDCl3 .

- Validation : Cross-check with computational methods (DFT calculations) or independent synthesis routes .

Advanced: What strategies optimize yield in large-scale synthesis?

- Catalysis : Use Pd/C for hydrogenation steps to minimize byproducts .

- Process Chemistry : Replace THF with MeCN for improved solubility during Boc protection .

- Quality Control : Monitor reaction progress via TLC (Rf ~0.2 in Et2O/hexanes) and adjust stoichiometry of BH3·THF to avoid over-reduction .

Advanced: How does the compound’s stability impact long-term storage?

- Hydrolysis Risk : The Boc group is labile under acidic/alkaline conditions. Stability studies (40°C/75% RH) show >90% purity retention at 6 months when stored desiccated .

- Degradation Products : Detectable via HPLC-MS; primary degradation pathway involves cleavage of the carbamate bond, releasing CO2 and tert-butanol .

Advanced: What role does the aminomethyl group play in biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.